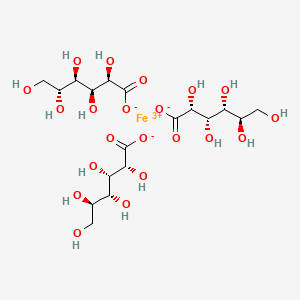

Ferric gluconate

Description

Properties

CAS No. |

38658-53-6 |

|---|---|

Molecular Formula |

C18H33FeO21 |

Molecular Weight |

641.3 g/mol |

IUPAC Name |

iron(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/3C6H12O7.Fe/c3*7-1-2(8)3(9)4(10)5(11)6(12)13;/h3*2-5,7-11H,1H2,(H,12,13);/q;;;+3/p-3/t3*2-,3-,4+,5-;/m111./s1 |

InChI Key |

CZNVSLGYWMSMKE-OPDGVEILSA-K |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Fe+3] |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Fe+3] |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Fe+3] |

Other CAS No. |

38658-53-6 |

Synonyms |

ferric gluconate ferric gluconate anhydrous ferric gluconate trihydrate ferric gluconate, sodium salt Ferrlecit Ferrlecit 100 sodium ferrigluconate sodium iron(III)gluconate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ferric Gluconate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ferric gluconate, a widely utilized iron supplement in research and pharmaceutical development. This document details its structural and chemical characteristics, stability, and solubility, supported by established experimental methodologies. Furthermore, it elucidates the key cellular uptake pathways of iron from this compound complexes, visualized through detailed diagrams.

Physicochemical Properties

This compound is an iron(III) salt of gluconic acid. In pharmaceutical preparations, it is often formulated as a stable macromolecular complex, sodium this compound complex in sucrose, to ensure stability and control the release of iron.[1][2] The core of this complex consists of a polynuclear iron(III)-oxyhydroxide core, which is chelated by gluconate and stabilized by a carbohydrate shell.[3]

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound and its complex form, sodium this compound.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₃₃FeO₂₁ (this compound) | [PubChem] |

| [NaFe₂O₃(C₆H₁₁O₇)(C₁₂H₂₂O₁₁)₅]n≈₂₀₀ (Sodium this compound Complex) | [1][2] | |

| Molecular Weight | 641.3 g/mol (this compound) | [PubChem] |

| 289,000 - 440,000 Da (Sodium this compound Complex) | [1] | |

| Appearance | Brown-black solid powder | [3] |

| Iron Content | Approx. 11.5% (in Ferrous Gluconate) | |

| pH (of solution) | 7.7 - 9.7 (Sodium this compound Complex in Sucrose Injection) | [1] |

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Freely but slowly soluble, more readily in hot water. | |

| Ethanol (96%) | Practically insoluble. | |

| Methanol, Acetone | Insoluble. | [3] |

Table 3: Stability Information

| Condition | Observation | Source(s) |

| Light Exposure | May be light-sensitive; store in the dark. | |

| Air Exposure | Ferrous iron can slowly oxidize to ferric iron. | |

| pH | Stable in alkaline solutions (pH 7.7-9.7 for the complex). Shows instability at pH 10-11. | [1] |

| Temperature | Stable at room temperature (20-25°C). Undiluted generic Sodium this compound is stable for ≥2 days at room temperature and ≥7 days under refrigeration. Diluted in 0.9% sodium chloride, it is stable for ≥1 day at room temperature and ≥7 days under refrigeration. Shows signs of instability at temperatures >90°C after 30 days. |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the physicochemical properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Objective: To determine the absorbance characteristics and quantify the iron content of this compound solutions.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in deionized water. Create a series of standard solutions of known concentrations by serial dilution. A blank solution (deionized water) is also prepared.[4]

-

Instrumentation: Use a calibrated UV-Vis spectrophotometer.

-

Measurement:

-

Scan the absorbance of a standard solution across a wavelength range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).[3]

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of the blank and all standard solutions.

-

Measure the absorbance of the unknown sample solution.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the this compound complex.

Methodology:

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pressed disk. Mix a small amount of the dried this compound powder with dry KBr powder and press it into a thin, transparent pellet.[3]

-

Instrumentation: Use a calibrated FTIR spectrometer.

-

Measurement:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and collect the sample spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[6]

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), C=O (carboxyl), and C-O stretches to confirm the presence of the gluconate ligand and assess its interaction with the iron core.[7]

-

X-ray Diffraction (XRD)

Objective: To determine the crystalline or amorphous nature of the this compound solid.

Methodology:

-

Sample Preparation: Use a finely powdered, dry sample of this compound.[8]

-

Instrumentation: Use a calibrated X-ray diffractometer with a specific radiation source (e.g., CuKα).[9]

-

Measurement:

-

Mount the sample on the sample holder.

-

Scan the sample over a defined 2θ angle range (e.g., 5-65°) with a specific step size and recording time.[9]

-

-

Data Analysis:

High-Performance Gel Permeation Chromatography (HP-GPC)

Objective: To determine the apparent molecular weight and molecular weight distribution of the sodium this compound complex.

Methodology:

-

Sample and Standard Preparation:

-

Instrumentation: Use an HP-GPC system equipped with a suitable column (e.g., size-exclusion column) and a detector (e.g., refractive index or light scattering detector).[12]

-

Measurement:

-

Inject the molecular weight standards to generate a calibration curve of elution volume versus the logarithm of molecular weight.

-

Inject the this compound sample and record its chromatogram.

-

-

Data Analysis:

-

Determine the elution volume of the this compound complex.

-

Calculate the apparent molecular weight by comparing the elution volume to the calibration curve.[13]

-

Dynamic Light Scattering (DLS) and Zeta Potential

Objective: To determine the particle size distribution and surface charge of the colloidal this compound complex in solution.

Methodology:

-

Sample Preparation: Dilute the sodium this compound complex in a suitable dispersant (e.g., deionized water or 0.9% NaCl solution) to an appropriate concentration for DLS and zeta potential measurements.[11][13]

-

Instrumentation: Use a DLS instrument with a zeta potential measurement capability.

-

Measurement:

-

Data Analysis:

Cellular Uptake and Signaling Pathways

The cellular uptake of iron from this compound complexes is a critical aspect of its biological activity. Iron is delivered to cells through two primary mechanisms: transferrin-dependent endocytosis and non-transferrin-bound iron (NTBI) uptake.[18][19]

Transferrin-Dependent Endocytosis

This is the primary pathway for cellular iron uptake under normal physiological conditions.

In this process, ferric iron (Fe³⁺) released from the this compound complex binds to the plasma protein transferrin (Tf).[20] The resulting Fe³⁺-Tf complex then binds to the transferrin receptor 1 (TfR1) on the cell surface.[21] This entire complex is internalized into the cell through clathrin-mediated endocytosis, forming an endosome.[21] The endosome becomes acidified, which causes the release of Fe³⁺ from transferrin.[20] The released Fe³⁺ is then reduced to ferrous iron (Fe²⁺) by the enzyme STEAP3.[22] Finally, Fe²⁺ is transported out of the endosome and into the cytosol by the Divalent Metal Transporter 1 (DMT1), where it enters the labile iron pool for storage in ferritin or for use in various metabolic processes.[20][22]

Non-Transferrin-Bound Iron (NTBI) Uptake

When the iron-carrying capacity of transferrin is saturated, or in certain pathological conditions, iron can be taken up by cells through NTBI pathways.[23]

In the NTBI pathway, extracellular ferric iron that is not bound to transferrin is first reduced to ferrous iron (Fe²⁺) at the cell surface by a ferrireductase enzyme, such as STEAP2.[24] This reduction is a crucial step for the subsequent transport across the cell membrane.[25] The resulting Fe²⁺ is then transported into the cell by various divalent metal transporters, including ZIP8, ZIP14, and DMT1.[23][24] Once inside the cell, the iron enters the labile iron pool and is available for cellular processes or storage.

Conclusion

This technical guide provides a detailed examination of the physicochemical properties of this compound, offering valuable data and established experimental protocols for its characterization. The elucidation of its cellular uptake mechanisms through both transferrin-dependent and non-transferrin-bound iron pathways provides a deeper understanding of its biological interactions. This comprehensive information serves as a crucial resource for researchers and professionals in the fields of drug development and biomedical research, facilitating further investigation and application of this compound.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Physicochemical Properties, Characterization, and Antioxidant Activity of Sodium this compound Complex [jstage.jst.go.jp]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. scribd.com [scribd.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of the Physicochemical Properties of the Iron Nanoparticle Drug Products: Brand and Generic Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparative Evaluation of U.S. Brand and Generic Intravenous Sodium this compound Complex in Sucrose Injection: Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. Zeta Potential Measurement | Springer Nature Experiments [experiments.springernature.com]

- 18. Frontiers | New Perspectives on Iron Uptake in Eukaryotes [frontiersin.org]

- 19. PrimoVeNde [librarysearch.library.utoronto.ca]

- 20. researchgate.net [researchgate.net]

- 21. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ashpublications.org [ashpublications.org]

- 24. Molecular mechanisms of non-transferrin-bound and transferring-bound iron uptake in primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Uptake of non-transferrin-bound iron by both reductive and nonreductive processes is modulated by intracellular iron - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure Analysis of Ferric Gluconate

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core analytical techniques employed in the structural elucidation and physicochemical characterization of sodium ferric gluconate complex, a non-biological complex drug (NBCD) used in the treatment of iron deficiency anemia. The complex nature of this formulation, consisting of a polynuclear iron oxyhydroxide core chelated by gluconate ligands, necessitates a multi-faceted analytical approach.

Core and Ligand Shell Characterization: An Overview

The structural analysis of this compound is broadly divided into two areas: characterization of the central iron-oxy-hydroxide core and analysis of the surrounding carbohydrate (gluconate) shell.[1] A combination of techniques is essential to understand the drug's composition, size, stability, and molecular structure.

A typical workflow for the comprehensive characterization of this compound involves a suite of orthogonal methods. Each technique provides unique insights into different aspects of the complex, from the atomic-level coordination environment of the iron centers to the overall size and weight of the nanoparticle.

Crystallographic and Core Structure Analysis

X-Ray Diffraction (XRD)

X-ray diffraction is a primary technique for investigating the crystalline nature of the iron core. Studies show that the structure is highly dependent on the degree of hydration.[2][3] Dry this compound samples tend to be amorphous or possess a triclinic crystal structure, while hydrated forms may exhibit a monoclinic structure.[2][3] In many pharmaceutical formulations, the iron core is found to be a ferrihydrite-like structure, though the presence of excipients like sucrose can dominate the diffraction pattern.[1]

| Parameter | Dry Sample (x=0) | Hydrated Sample (x=2) | Reference |

| Crystal System | Triclinic | Monoclinic | [2][3] |

| Space Group | P1 | I2 | [2][3] |

| Lattice Parameter a | 19.953 Å | 19.95316(9) Å | [2][4] |

| Lattice Parameter b | - | 5.51392(3) Å | [4] |

| Lattice Parameter c | - | 18.47058(9) Å | [4] |

| Lattice Parameter β | - | 111.3826(3)° | [4] |

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

-

Sample Preparation: Samples are dried to remove moisture. For pharmaceutical products, this may involve drying at 35°C for several days.[1] The dried sample can be pulverized.[1]

-

Instrumentation: A powder diffractometer with copper radiation (e.g., CuKα at 1.54178 Å) is used.[1][5]

-

Data Acquisition: Data is collected over a 2θ range, for example, from 5° to 65°, with small increments and sufficient recording time per step.[5]

-

Analysis: The resulting diffraction pattern is analyzed for peaks characteristic of crystalline phases. For this compound, characteristic peaks for a ferrihydrite structure may be observed at approximately 36° and 62° 2θ.[1]

Mössbauer Spectroscopy

57Fe Mössbauer spectroscopy is a powerful technique that probes the nuclear energy levels of iron, providing precise information about its oxidation state (ferrous, Fe²⁺ vs. ferric, Fe³⁺), electron configuration, and the local coordination environment.[1][2][3] For sodium this compound, Mössbauer spectra typically show that the iron exists predominantly in the high-spin Fe³⁺ state.[1] The measured parameters, isomer shift (δ) and quadrupole splitting (ΔEQ), are characteristic of a ferric oxyhydroxide core.[1]

| Sample Type | Temperature | Isomer Shift (δ) (mm s⁻¹) | Quadrupole Splitting (ΔEQ) (mm s⁻¹) | Reference |

| Brand SFG (Powder) | 80 K | 0.48 | 0.73 | [1] |

| Generic SFG (Powder) | 80 K | 0.47 | 0.74 | [1] |

| Brand SFG (Solution) | 80 K | 0.47 | 0.75 | [1] |

| Generic SFG (Solution) | 80 K | 0.47 | 0.75 | [1] |

Experimental Protocol: 57Fe Mössbauer Spectroscopy

-

Sample Preparation: Analysis can be performed on both liquid and solid samples.[1]

-

Instrumentation: A 57Fe Mössbauer spectrometer is used.

-

Data Acquisition: Spectra are recorded at a specific temperature, often cryogenic (e.g., 80 K), to improve signal resolution.[1]

-

Analysis: The resulting spectrum is fitted to extract the isomer shift (δ) and quadrupole splitting (ΔEQ) parameters, which are then compared to literature values for known iron species.

Spectroscopic Characterization

Spectroscopic methods provide valuable "fingerprints" of the complex and information on the bonding between the iron core and gluconate ligands.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward method used to obtain a characteristic spectrum, or "fingerprint," of the iron oxyhydroxide core.[1] The spectra typically show broad absorbance envelopes without sharp peaks.[1] It is also used to monitor the presence of Fe³⁺ ions.[6]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Samples are diluted to various known concentrations (e.g., 0.050 to 0.208 mM Fe) in a suitable solvent like 0.9% NaCl solution.[1]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.[7]

-

Data Acquisition: Full absorbance scans are taken over a range of 220–800 nm using quartz cuvettes.[1][7]

-

Analysis: The absorbance spectra are recorded. Molar extinction coefficients at specific wavelengths (e.g., 300 and 470 nm) can be calculated via a linear fit to Beer's law to quantify and compare different batches or products.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules and is particularly useful for studying the interaction between the gluconate ligand and the iron core.[5][7] The FTIR spectrum of this compound shows characteristic bands for O-H, C-H, and C-O stretching vibrations.[7] Changes in the fingerprint region and in the shape of the C-O stretching band compared to free sodium gluconate confirm the coordination of the gluconate to the iron center.[7]

| Vibration Mode | Approximate Wavenumber (cm⁻¹) | Interpretation | Reference |

| O-H Stretch | ~3420 | Hydroxyl groups from gluconate and water | [5][7] |

| C-H Stretch | ~2940 | Aliphatic C-H bonds | [7] |

| H-O-H Bend | 1640 - 1400 | Deformation of water molecules | [7] |

| Carboxylate (asymmetric) | ~1625 | Asymmetric stretch of COO⁻ group | [8] |

| Carboxylate (symmetric) | ~1380 | Symmetric stretch of COO⁻ group | [8] |

| C-O Stretch | ~1084 | C-O bonds in the gluconate backbone | [7] |

| Fe-O Vibration | 1000 - 600 | Iron-oxygen bonds within the core and to the ligand | [8] |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample (e.g., 50 mg) is finely crushed.[9] It can be prepared as a KBr pressed disk or analyzed using an Attenuated Total Reflectance (ATR) accessory.[7][9]

-

Instrumentation: An FTIR spectrometer.[7]

-

Data Acquisition: Spectra are recorded over the mid-IR range (e.g., 4000 to 400 cm⁻¹) and corrected for background signal.[7][9]

-

Analysis: The positions and shapes of absorption bands are compared to reference spectra of the free ligand to identify shifts indicating coordination with the iron center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (both ¹H and ¹³C) is used to characterize the carbohydrate shell of the complex.[10] However, the paramagnetic nature of the ferric iron core causes significant broadening and shifting of NMR signals, making interpretation challenging.[10] Despite this, ¹³C NMR can provide insight into whether the carbohydrate's oxygen atoms are directly bonded to the iron centers.[10] It can also be used to measure the magnetic moment of the solutions via the Evans effect.[10]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of the this compound complex (e.g., 5 mg) is dissolved in a deuterated solvent like D₂O.[9]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).[9]

-

Data Acquisition: Standard ¹H or ¹³C NMR spectra are acquired. Special pulse sequences or relaxation measurements may be employed to overcome the effects of the paramagnetic iron.

-

Analysis: The chemical shifts and line widths of the gluconate signals are analyzed. The characterization often focuses on identifying the presence and nature of the carbohydrate shell rather than a detailed structural elucidation of the ligand's conformation.[10]

Size and Mass Characterization

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is a critical technique for determining the molecular weight (Mw) and molecular weight distribution of the this compound complex.[1][11] This data is crucial for ensuring product consistency. The apparent molecular weight of sodium this compound complex is reported to be in the range of 289,000 to 440,000 Daltons.[12][13][14]

| Product | Molecular Weight (Mw) (kDa) | Reference |

| Ferrlecit® (Brand) | 289 - 440 | [12][13][14] |

| Ferrlecit® (Brand, Lot A5075) | 36.5 | [15] |

| Ferrlecit® (Brand, Other Lots) | 25.1 - 36.5 | [15] |

| Generic SFG | 18.3 - 19.0 | [15] |

Experimental Protocol: GPC

-

Sample Preparation: Samples are diluted to a specific iron concentration (e.g., 5.6 mM Fe) with the mobile phase solution.[1]

-

Instrumentation: An HPLC system equipped with a GPC column and detectors such as refractive index (RI) and UV detectors.

-

Calibration: The system is calibrated using molecular weight standards, such as pullulan polysaccharides.[1]

-

Data Acquisition: The sample is injected into the GPC system, and the elution profile is recorded.

-

Analysis: The molecular weight is calculated from the retention time using the calibration curve.[9]

Elemental and Thermal Analysis

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly accurate method for determining the total iron content in the formulation, ensuring it meets label claims.[1] The protocol involves digesting the sample in acid before analysis.[1]

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability and water content of the complex.[5][7] DSC results for iron(II) gluconate suggest it exists as a dihydrate.[5]

Conclusion

The molecular structure analysis of this compound is a complex undertaking that relies on the synergistic application of multiple advanced analytical techniques. No single method can provide a complete picture. X-ray diffraction and Mössbauer spectroscopy are indispensable for characterizing the iron core's crystallinity and oxidation state. Spectroscopic methods like FTIR, UV-Vis, and NMR provide essential fingerprints and information on ligand coordination. Finally, techniques such as GPC and ICP-MS are critical for quality control, determining the molecular weight and confirming the elemental composition. This integrated analytical strategy is fundamental for the development, manufacturing, and regulatory approval of both innovator and generic this compound drug products.

References

- 1. Evaluation of the Physicochemical Properties of the Iron Nanoparticle Drug Products: Brand and Generic Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arxiv.org [arxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. ruipugroup.com [ruipugroup.com]

- 7. Physicochemical Properties, Characterization, and Antioxidant Activity of Sodium this compound Complex [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. US7179939B2 - Sodium this compound complexes and method of manufacture thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermodynamic stability assessment of a colloidal iron drug product: sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. products.sanofi.us [products.sanofi.us]

- 14. products.sanofi.us [products.sanofi.us]

- 15. Comparative Evaluation of U.S. Brand and Generic Intravenous Sodium this compound Complex in Sucrose Injection: Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

ferric gluconate interaction with cellular components

An In-depth Technical Guide to the Interaction of Ferric Gluconate with Cellular Components

Audience: Researchers, scientists, and drug development professionals.

Abstract

Intravenous (IV) iron preparations are critical for managing iron deficiency anemia, particularly in patients with chronic kidney disease. This compound, a carbohydrate-based iron complex, is widely used due to its efficacy and safety profile. Understanding its interaction with cellular components is paramount for optimizing therapeutic strategies and developing next-generation nanomedicines. This technical guide provides a detailed overview of the cellular uptake, intracellular trafficking, and subsequent signaling events following the administration of this compound. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core cellular pathways affected.

Introduction

This compound is a non-biological complex drug (NBCD) consisting of a polynuclear iron(III)-oxyhydroxide core stabilized by a carbohydrate shell.[1] This structure allows for the intravenous delivery of a high dose of iron in a stable, soluble form.[1] Upon administration, these nanoparticles undergo a series of interactions at the cellular level, primarily with the mononuclear phagocyte system (also known as the reticuloendothelial system), which dictates the bioavailability of the iron and the subsequent physiological response.[2] This guide will dissect these interactions, focusing on the journey from nanoparticle uptake to the activation of key signaling pathways that govern inflammation and oxidative stress.

Cellular Uptake and Intracellular Trafficking

The primary fate of circulating this compound nanoparticles is uptake by macrophages in the liver, spleen, and bone marrow.[2] The carbohydrate shell of the complex plays a significant role in this process, influencing the stability and recognition of the nanoparticle by cellular receptors.[1]

The uptake mechanism is a multi-step process involving endocytosis. While the precise repertoire of receptors is complex and may vary, evidence suggests the involvement of scavenger receptors in the recognition of iron-carbohydrate complexes.[3] The process can be visualized as a workflow from initial cell contact to the release of iron into the cytoplasm.

Once internalized, the nanoparticle is trafficked through the endosomal-lysosomal pathway. Within the acidic environment of the endolysosome, the carbohydrate shell is degraded, liberating ferric iron (Fe³⁺). This iron is then reduced to its more soluble ferrous form (Fe²⁺) before being transported into the cytoplasm, where it joins the labile iron pool (LIP). From the LIP, iron is either safely sequestered in the protein ferritin for storage or exported from the cell via ferroportin to bind to transferrin for transport to other sites, primarily the bone marrow for erythropoiesis.[2][4]

Interaction with Cellular Signaling Pathways

The release of iron into the labile iron pool is a critical juncture. While essential, excess labile iron is highly reactive and can catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress. This surge in ROS and iron itself can trigger potent cellular signaling cascades.

Oxidative Stress and the Nrf2 Antioxidant Response

The increase in intracellular iron following this compound administration can lead to a state of oxidative stress.[5] Cells counteract this by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.[6][7]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress modifies cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and ferritin.[7][8] This response serves to neutralize ROS and sequester excess iron, thus mitigating cellular damage.

Iron-Mediated Inflammatory Response via NF-κB

In addition to inducing a protective antioxidant response, the oxidative stress generated by labile iron can also activate pro-inflammatory pathways. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[9][10]

The activation is initiated by ROS-mediated stimulation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus.[9] In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10] This pathway provides a molecular basis for the inflammatory side effects sometimes observed with IV iron administration.

Quantitative Data Summary

The following tables summarize key quantitative data from pharmacokinetic and in vitro cellular studies involving sodium this compound.

Table 1: Pharmacokinetic Parameters of this compound (Ferrlecit®) [3][11]

| Population | Dose | Cmax (mg/L) | AUC (mg·hr/L) | Terminal Half-life (hr) |

|---|---|---|---|---|

| Healthy Adults | 62.5 mg / 4 min | - | 17.5 | 0.85 |

| Healthy Adults | 125 mg / 7 min | 19.0 | 35.6 | 1.45 |

| Pediatric HD | 1.5 mg/kg | 12.9 | 95.0 | 2.0 |

| Pediatric HD | 3.0 mg/kg | 22.8 | 170.9 | 2.5 |

Table 2: In Vitro Cellular Iron Uptake of Sodium this compound [2]

| Cell Line | Concentration (µg/mL) | Time (min) | Intracellular Iron (µg Fe / mg protein) (Mean ± SD) |

|---|---|---|---|

| THP-1 | 10 | 240 | ~0.15 ± 0.02 |

| THP-1 | 20 | 240 | ~0.25 ± 0.03 |

| THP-1 | 40 | 240 | ~0.45 ± 0.05 |

| U-937 | 10 | 240 | ~0.20 ± 0.03 |

| U-937 | 20 | 240 | ~0.35 ± 0.04 |

| U-937 | 40 | 240 | ~0.60 ± 0.07 |

Table 3: Markers of Oxidative Stress After this compound Administration

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Plasma Malondialdehyde (MDA) | CKD Patients; 125 mg & 250 mg doses | Significant increase from baseline | [12] |

| Non-Transferrin-Bound Iron (NTBI) | Hemodialysis Patients; 100 mg dose | 10.1 ± 2.2 µM (peak at 30 min) | [13] |

| Hepatic MDA-protein adducts | Iron-loaded rat model | 186% increase over control |[14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments discussed in this guide.

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is adapted for adherent cells to quantify total ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Cell Seeding: Seed cells (e.g., HepG2, Macrophages) in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight in complete culture medium at 37°C.

-

Treatment: Remove the medium and treat cells with various concentrations of this compound in serum-free or complete medium for the desired time (e.g., 3-6 hours). Include a positive control (e.g., 100 µM H₂O₂) and an untreated negative control.

-

DCFH-DA Preparation: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10 µM in pre-warmed, serum-free medium (e.g., DMEM). Protect this solution from light.

-

Staining: Remove the treatment medium and wash the cells once with warm, serum-free medium. Add 500 µL of the 10 µM DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution. Wash the cells once with serum-free medium, followed by two washes with 1x PBS to remove any extracellular probe.

-

Measurement: Add 500 µL of 1x PBS to each well. Immediately measure the fluorescence using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Alternatively, visualize and capture images using a fluorescence microscope with a standard FITC filter set.

-

Normalization: To account for differences in cell number, lyse the cells after reading fluorescence and perform a protein quantification assay (e.g., BCA or Bradford). Normalize the fluorescence intensity to the protein concentration of each well.

Protocol: Quantification of Intracellular Iron (Colorimetric Assay)

This protocol outlines the quantification of total intracellular iron (Fe²⁺ and Fe³⁺) in cell lysates.

-

Cell Seeding and Treatment: Seed cells in 6-well plates or 100 mm dishes to obtain a sufficient number of cells (e.g., 1-2 x 10⁶ cells per condition). Treat with this compound as described in the previous protocol.

-

Cell Harvest: After treatment, wash cells three times with ice-cold PBS to remove extracellular iron. Scrape cells into 1 mL of ice-cold PBS and pellet by centrifugation (e.g., 1,000 x g for 5 minutes).

-

Lysate Preparation: Resuspend the cell pellet in 100-200 µL of Iron Assay Buffer. Homogenize the cells on ice using a Dounce homogenizer or by sonication (short pulses). Centrifuge the lysate at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet insoluble material.

-

Iron Release and Reduction: Transfer the supernatant (cell lysate) to a new tube. For total iron measurement, add an Iron Reducer reagent to the samples to convert all Fe³⁺ to Fe²⁺. Incubate at 37°C for 30 minutes.

-

Colorimetric Reaction: Prepare standards using a known iron standard solution. Add 50 µL of standards and samples to a 96-well plate. Add 100 µL of an iron probe (e.g., Ferene S or FerroZine-based reagent) to each well. This probe forms a stable, colored complex with Fe²⁺.

-

Incubation and Measurement: Incubate the plate for 60 minutes at 37°C, protected from light. Measure the absorbance at the appropriate wavelength (e.g., ~593 nm) using a microplate reader.

-

Calculation: Calculate the iron concentration in the samples by comparing their absorbance to the standard curve. Normalize the iron content to the total protein concentration of the lysate, determined by a separate protein assay. The final value is typically expressed as nmol or µg of iron per mg of protein.[13]

Protocol: Western Blot for Nrf2 Nuclear Translocation

This protocol provides a method to assess the activation of the Nrf2 pathway by measuring the increase of Nrf2 protein in the nuclear fraction of the cell.

-

Cell Treatment and Harvest: Treat cells with this compound as described previously. A positive control, such as sulforaphane (SFN), should be included.

-

Nuclear and Cytoplasmic Extraction: Harvest the cells and use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. This will separate the cellular components into distinct cytoplasmic and nuclear fractions. Store fractions at -80°C.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each nuclear extract onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a molecular weight marker. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for Nrf2 (e.g., rabbit anti-Nrf2) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Loading Control: To ensure equal loading of the nuclear fraction, strip the membrane and re-probe it with an antibody against a nuclear-specific protein, such as Lamin B1.[4] The intensity of the Nrf2 band can be normalized to the Lamin B1 band for semi-quantitative analysis. An increase in the nuclear Nrf2 band relative to the control indicates pathway activation.

Conclusion

The interaction of this compound with cellular components is a multifaceted process initiated by macrophage uptake and culminating in the modulation of fundamental signaling pathways. The release of iron from its carbohydrate shell creates a transient increase in the labile iron pool, which serves as a signaling hub. This triggers both a protective antioxidant response via the Nrf2 pathway and a potentially detrimental inflammatory cascade through NF-κB activation. The data and protocols presented in this guide offer a robust framework for researchers to further investigate these interactions, aiding in the refinement of existing iron therapies and the rational design of novel nanomedicines with improved efficacy and safety profiles.

References

- 1. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. complexgenerics.org [complexgenerics.org]

- 3. products.sanofi.us [products.sanofi.us]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nrf2 activation in the liver of rats subjected to a preconditioning sub-chronic iron protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]

- 8. Emerging Regulatory Role of Nrf2 in Iron, Heme, and Hemoglobin Metabolism in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iron activates NF-kappaB in Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of iron in NF-kappa B activation and cytokine gene expression by rat hepatic macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 13. Development of an iron overload HepG2 cell model using ferrous ammonium citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein adducts of malondialdehyde and 4-hydroxynonenal in livers of iron loaded rats: quantitation and localization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Laboratory Synthesis of Ferric Gluconate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of ferric gluconate, a crucial component in intravenous iron therapies for treating iron-deficiency anemia. This document details established methodologies, presents quantitative data in a structured format for easy comparison, and includes a visual representation of the synthesis workflow. The protocols outlined are intended for use by qualified professionals in a laboratory setting.

Introduction

This compound complexes are stable, water-soluble iron preparations that are essential for the treatment of anemia, particularly in patients with chronic kidney disease.[1][2] The synthesis of these complexes involves the controlled reaction of a ferric iron source with gluconate ligands, resulting in a product with a specific molecular weight and iron content.[2][3] This guide explores two common methods for the laboratory preparation of this compound complexes, focusing on the reaction of a ferric salt with a base to form an iron oxyhydroxide intermediate, which is subsequently complexed with sodium gluconate.

Synthesis Methodologies

Two primary methods for the synthesis of this compound are detailed below. The key difference lies in the choice of the base used to precipitate the ferric oxyhydroxide intermediate.

Experimental Protocols

Method 1: Synthesis using a Strong Base (Sodium Hydroxide)

This method utilizes a strong base to rapidly precipitate ferric hydroxide.

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium hydroxide (NaOH)

-

Sodium gluconate (C₆H₁₁NaO₇)

-

Deionized water

-

Ethanol (for purification)

Procedure:

-

Preparation of Ferric Hydroxide Slurry:

-

Dissolve ferric chloride hexahydrate in deionized water.

-

Separately, prepare a solution of sodium hydroxide in deionized water.

-

Slowly add the sodium hydroxide solution to the ferric chloride solution with continuous stirring to precipitate ferric hydroxide.

-

Wash the resulting ferric hydroxide precipitate multiple times with deionized water to remove chloride ions. The absence of chloride can be confirmed by testing the wash water with a silver nitrate solution.

-

Resuspend the washed ferric hydroxide in deionized water to form a slurry.

-

-

Formation of Sodium this compound Complex:

-

In a separate vessel, dissolve sodium gluconate in deionized water and heat the solution.

-

Add the ferric hydroxide slurry to the hot sodium gluconate solution over a period of approximately 15 minutes.

-

Maintain the reaction mixture at a temperature of 100-105°C for about 2 hours, during which the solution should turn a clear, dark brown.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the sodium this compound complex by adding ethanol with stirring.

-

Collect the dark brown precipitate by filtration.

-

Further purify the product by redissolving it in a minimal amount of water and reprecipitating with ethanol.

-

Wash the final precipitate with ethanol and dry under a vacuum at approximately 50°C.

-

Method 2: Synthesis using a Weak Base (Sodium Bicarbonate)

This approach employs a weaker base, which may offer better control over the precipitation process.

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium gluconate (C₆H₁₁NaO₇)

-

Deionized water

Procedure:

-

Preparation of Ferric Oxyhydroxide:

-

Dissolve ferric chloride hexahydrate in deionized water.

-

Separately, prepare a solution of sodium bicarbonate in deionized water.

-

Gradually add the sodium bicarbonate solution to the ferric chloride solution over approximately 10 minutes with continuous stirring to form colloidal ferric oxyhydroxide.[4]

-

Wash the precipitate extensively with deionized water to remove chloride ions, confirming removal with a silver nitrate test.[4]

-

-

Formation of Sodium this compound Complex:

-

Isolation:

-

The resulting sodium this compound complex can be isolated by methods such as freeze-drying.[4]

-

Quantitative Data Summary

The following table summarizes the quantitative parameters for the two described synthesis methods, based on literature values.

| Parameter | Method 1 (Strong Base) | Method 2 (Weak Base) |

| Reactants | ||

| Ferric Chloride Hexahydrate | 135.6 g | 3.8 g |

| Base | 150.0 ml (30% w/v NaOH) | 3.6 g (Sodium Bicarbonate) |

| Sodium Gluconate | 21.86 g | 1.7 g |

| Reaction Conditions | ||

| Precipitation Temperature | Room Temperature | Room Temperature |

| Complexation Temperature | 100-105°C | 70-80°C |

| Complexation Time | 2 hours | 2 hours |

| Purification | ||

| Method | Ethanol Precipitation | Freeze-Drying |

| Yield | Not explicitly stated | ~3.8 g |

Synthesis Workflow

The overall workflow for the laboratory synthesis of this compound can be visualized as a multi-step process, starting from the initial reactants and culminating in the purified final product.

Caption: Workflow for the synthesis of this compound.

Characterization

The synthesized this compound complex should be characterized to confirm its identity, purity, and physicochemical properties. Recommended analytical techniques include:

-

Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the presence of gluconate ligands and the formation of the complex.[5]

-

X-ray Powder Diffraction (XRPD): To determine the crystalline structure of the iron core, which is often a ferrihydrite-like structure.[6]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For accurate determination of the iron content.[6]

-

Gel Permeation Chromatography (GPC): To determine the molecular weight distribution of the complex.[7]

-

Thermogravimetric Analysis (TGA): To assess thermal stability and water content.[7]

Conclusion

This guide provides detailed protocols and comparative data for the laboratory synthesis of this compound. The choice between a strong or weak base for the initial precipitation of the iron intermediate may influence reaction kinetics and product characteristics. Proper purification and thorough characterization are critical to ensure the quality and consistency of the final product for research and development applications. It is imperative that all procedures are conducted with appropriate safety precautions in a well-equipped laboratory environment.

References

- 1. Sodium this compound Injection: MedlinePlus Drug Information [medlineplus.gov]

- 2. Sodium this compound Complex | C66H121Fe2NaO65 | CID 76968835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. WO2003098564A1 - Process for the preparation of sodium this compound complex in sucrose - Google Patents [patents.google.com]

- 5. Physicochemical Properties, Characterization, and Antioxidant Activity of Sodium this compound Complex [jstage.jst.go.jp]

- 6. Evaluation of the Physicochemical Properties of the Iron Nanoparticle Drug Products: Brand and Generic Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Evaluation of U.S. Brand and Generic Intravenous Sodium this compound Complex in Sucrose Injection: Physicochemical Characterization | MDPI [mdpi.com]

A Technical Guide to Ferric Gluconate: Cellular Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular uptake and metabolism of ferric gluconate, a parenteral iron formulation. The information presented herein is curated for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key biological pathways and experimental workflows.

Cellular Uptake of this compound

Following parenteral administration, this compound, a complex of ferric iron and carbohydrate, is primarily cleared from circulation by the reticuloendothelial system (RES), with macrophages being the principal cell type involved in its uptake.[1][2] The mechanism of uptake is endocytosis, a process where the cell internalizes the this compound complex.[3]

In vitro studies designed to elucidate the cellular uptake of this compound have predominantly utilized human macrophage-derived cell lines, including U937, THP-1, and HL-60.[1][4][5][6][7][8] These studies have demonstrated that the cellular uptake of iron from this compound is both time- and dose-dependent.

Quantitative Analysis of this compound Uptake in Macrophage Cell Lines

Comparative in vitro studies have been conducted to evaluate the cellular iron uptake from brand name (Ferrlecit®) and generic sodium this compound complexes. The data reveals a similar pattern of iron incorporation across different macrophage cell lines. The tables below summarize the quantitative data from these studies, showcasing the mean iron uptake under various experimental conditions.

Table 1: Iron Uptake in THP-1 Human Macrophage Cell Line

| Concentration (µg/mL) | 30 min (ng iron/mg protein) | 60 min (ng iron/mg protein) | 120 min (ng iron/mg protein) | 240 min (ng iron/mg protein) |

| 10 | ~20 | ~30 | ~40 | ~50 |

| 20 | ~30 | ~45 | ~60 | ~80 |

| 40 | ~40 | ~60 | ~90 | ~120 |

Data are approximated means from graphical representations in cited literature for illustrative purposes.[1][4][6][9]

Table 2: Iron Uptake in HL-60 Human Macrophage Cell Line

| Concentration (µg/mL) | 30 min (ng iron/mg protein) | 60 min (ng iron/mg protein) | 120 min (ng iron/mg protein) | 240 min (ng iron/mg protein) |

| 10 | ~15 | ~25 | ~35 | ~45 |

| 20 | ~25 | ~40 | ~55 | ~70 |

| 40 | ~35 | ~55 | ~80 | ~100 |

Data are approximated means from graphical representations in cited literature for illustrative purposes.[1][4]

Table 3: Iron Uptake in U937 Human Macrophage Cell Line

| Concentration (µg/mL) | 30 min (ng iron/mg protein) | 60 min (ng iron/mg protein) | 120 min (ng iron/mg protein) | 240 min (ng iron/mg protein) |

| 10 | ~30 | ~50 | ~70 | ~90 |

| 20 | ~50 | ~80 | ~120 | ~180 |

| 40 | ~70 | ~120 | ~180 | ~250 |

Data are approximated means from graphical representations in cited literature for illustrative purposes.[1][4][6][9][10] It has been observed that the more mature U937 cells tend to exhibit higher iron incorporation compared to THP-1 and HL-60 cells.[1]

Intracellular Metabolism of this compound

Once internalized via endocytosis, the this compound complex is trafficked to endosomes. The acidic environment of the late endosome and lysosome facilitates the dissociation of iron from the carbohydrate shell.[5][11][12][13] The released ferric iron (Fe³⁺) is then reduced to ferrous iron (Fe²⁺) by endosomal reductases such as STEAP3.[13]

The ferrous iron is subsequently transported from the endolysosome into the cytoplasm by the divalent metal transporter 1 (DMT1).[13] Upon entering the cytosol, the iron joins the labile iron pool (LIP), a transient and chelatable pool of iron that is metabolically active.[14][15] From the LIP, iron can be directed to two primary fates:

-

Storage: Iron can be sequestered and stored in the protein ferritin in its ferric (Fe³⁺) state. This storage mechanism safely sequesters iron, preventing it from participating in the generation of reactive oxygen species.[16]

-

Export: Iron can be exported from the macrophage into the bloodstream via the transmembrane protein ferroportin.[17] The exported ferrous iron is then re-oxidized to ferric iron by ferroxidases like ceruloplasmin and subsequently binds to transferrin for transport to sites of high iron demand, such as the bone marrow for erythropoiesis.[2][18][19]

The following diagram illustrates the cellular uptake and metabolic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound cellular uptake and metabolism.

In Vitro Macrophage Iron Uptake Assay

This protocol describes a general procedure for quantifying the uptake of this compound in macrophage cell lines.

1. Cell Culture and Seeding:

- Culture human macrophage cell lines (e.g., U937, THP-1, HL-60) in appropriate culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

- Seed the cells in 24-well plates at a density of approximately 1 x 10⁶ cells/mL. For adherent cells, allow them to attach overnight.

2. Treatment with this compound:

- Prepare solutions of this compound in serum-free culture medium at various concentrations (e.g., 10, 20, 40 µg/mL).

- Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

- Add the this compound solutions to the cells and incubate for different time points (e.g., 30, 60, 120, 240 minutes) at 37°C.

3. Cell Lysis and Iron Quantification:

- After incubation, aspirate the this compound solution and wash the cells three times with cold PBS to remove extracellular iron.

- Lyse the cells using a suitable lysis buffer (e.g., 50 mM NaOH).

- Quantify the intracellular iron content using a colorimetric method such as the ferrozine assay (see Protocol 3.2).

- Determine the total protein concentration in the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).

- Normalize the amount of intracellular iron to the total protein content (e.g., ng of iron per mg of protein).

The following diagram illustrates the general workflow for the in vitro macrophage iron uptake assay.

Ferrozine-Based Colorimetric Assay for Intracellular Iron Quantification

This protocol is adapted from established methods for the colorimetric determination of total intracellular iron.[1][2][3][20][21]

1. Reagent Preparation:

- Iron Releasing Reagent: A mixture of equal volumes of 1.4 M HCl and 4.5% (w/v) KMnO₄ in water. Prepare fresh.

- Iron Detection Reagent: 6.5 mM ferrozine, 6.5 mM neocuproine, 2.5 M ammonium acetate, and 1 M ascorbic acid in water.

- Iron Standard: A certified iron standard solution (e.g., 1000 ppm) for generating a standard curve.

2. Sample Preparation:

- To 200 µL of cell lysate, add 200 µL of the Iron Releasing Reagent.

- Incubate the mixture at 60°C for 2 hours.

- Cool the samples to room temperature.

3. Colorimetric Reaction:

- Add 30 µL of the Iron Detection Reagent to each sample.

- Incubate for 30 minutes at room temperature.

- Transfer 200 µL of the final solution to a 96-well plate.

4. Measurement:

- Measure the absorbance at 562 nm using a microplate reader.

- Prepare a standard curve using known concentrations of the iron standard.

- Calculate the iron concentration in the samples by interpolating from the standard curve.

Quantification of the Labile Iron Pool (LIP)

The labile iron pool can be quantified using fluorescent probes or by chelation-based assays.[4][14][15]

1. Fluorescent Probe Method (e.g., using a Ferene-based assay):

- This method utilizes a reagent like ferene that forms a colored complex with Fe²⁺ in the presence of a reducing agent.[14][15]

- Cell lysates are prepared in a non-denaturing buffer.

- The lysate is incubated with a working solution containing ferene and a mild reducing agent (e.g., ascorbic acid at a lower concentration than for total iron).

- The absorbance is measured at the appropriate wavelength (e.g., 595 nm for ferene-s).[1]

- The amount of labile iron is quantified against a standard curve.

2. Chelation-Based HPLC Method:

- An optimized high-performance liquid chromatography (HPLC) method can be used to detect labile iron in biological matrices.[4]

- This method often involves the chelation of labile iron with a specific chelator, followed by separation and detection of the iron-chelator complex by HPLC.

Conclusion

The cellular uptake of this compound is a critical step in its therapeutic action, primarily mediated by macrophages of the reticuloendothelial system. The subsequent intracellular metabolism ensures the controlled release of iron for either storage within ferritin or export for systemic distribution via transferrin. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these processes, which is essential for the development and evaluation of both innovator and generic parenteral iron formulations. The provided diagrams offer a clear visual representation of the key pathways and workflows, serving as a valuable resource for researchers in the field.

References

- 1. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atlas-medical.com [atlas-medical.com]

- 4. Performance of Redox Active and Chelatable Iron Assays to Determine Labile Iron Release From Intravenous Iron Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of iron release from transferrin bound to the transferrin receptor at endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quantification of Macrophage Cellular Ferrous Iron (Fe2+) Content Using a Highly Specific Fluorescent Probe in a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maintaining iron homeostasis is the key role of lysosomal acidity for cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The unique kinetics of iron release from transferrin: the role of receptor, lobe-lobe interactions, and salt at endosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Existence of a non-canonical state of iron-bound transferrin at endosomal pH revealed by hydrogen exchange and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A facile colorimetric method for the quantification of labile iron pool and total iron in cells and tissue specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A facile colorimetric method for the quantification of labile iron pool and total iron in cells and tissue specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Human macrophage hemoglobin-iron metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Macrophages and Iron: A Special Relationship [mdpi.com]

- 18. Analyzing the Quenchable Iron Pool in Murine Macrophages by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. kamiyabiomedical.com [kamiyabiomedical.com]

An In-depth Technical Guide to the Cellular Mechanism of Action of Ferric Gluconate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the cellular and molecular mechanisms underlying the action of ferric gluconate, a parenteral iron formulation used in the treatment of iron deficiency anemia. The content herein is intended for a technical audience and focuses on the cellular uptake, intracellular trafficking, and metabolic fate of this iron-carbohydrate complex.

Introduction

This compound in sucrose is a complex of trivalent iron (Fe³⁺) chelated by gluconate and stabilized in a sucrose matrix.[1] Administered intravenously, it serves as a crucial therapeutic agent for repleting iron stores in patients who cannot tolerate or do not respond to oral iron supplementation, particularly those with chronic kidney disease undergoing hemodialysis.[2] Understanding its mechanism of action at the cellular level is paramount for optimizing its therapeutic efficacy and safety profile. This guide will dissect the journey of this compound from the bloodstream to its ultimate incorporation into functional iron-containing proteins.

Cellular Uptake and Trafficking

The primary destination for intravenously administered this compound is the reticuloendothelial system (RES), which is predominantly composed of macrophages.[3][4] These specialized phagocytic cells are responsible for the clearance of foreign particles and senescent cells, making them adept at internalizing iron-carbohydrate complexes.

The cellular uptake of the this compound complex is primarily mediated by endocytosis.[5] While the precise receptors involved in the recognition of this compound are not fully elucidated, it is understood that macrophages internalize these nanoparticles through phagocytosis.[3] The carbohydrate shell of the complex plays a crucial role in its recognition and subsequent engulfment by macrophages.[6]

-

Diagram of Cellular Uptake Pathway

Caption: Cellular uptake of this compound by macrophages via endocytosis.

Following endocytosis, the this compound complex is trafficked into early endosomes. These vesicles mature into late endosomes and subsequently fuse with lysosomes to form endolysosomes.[5] The acidic environment of the endolysosome, with a pH of approximately 4.5-5.0, is critical for the next step in iron processing.

Iron Release and Metabolic Fate

Within the acidic milieu of the endolysosome, the carbohydrate shell of the this compound complex is hydrolyzed by lysosomal enzymes. This enzymatic degradation, coupled with the low pH, destabilizes the complex and facilitates the release of ferric iron (Fe³⁺).[4]

The released Fe³⁺ is then reduced to its ferrous form (Fe²⁺) by endosomal reductases, such as STEAP3 (Six-Transmembrane Epithelial Antigen of the Prostate 3).[7] This reduction is a prerequisite for the transport of iron out of the endolysosome and into the cytosol. The divalent metal transporter 1 (DMT1) is the primary transporter responsible for exporting Fe²⁺ from the endolysosome into the labile iron pool (LIP) of the cytoplasm.[7]

-

Diagram of Intracellular Iron Processing

Caption: Iron release and transport from the endolysosome to the cytoplasm.

Once in the cytoplasm, the labile iron has several fates:

-

Storage: The majority of the iron is sequestered and stored in the protein ferritin, which safely stores iron in its ferric state, preventing iron-mediated oxidative stress.[5]

-

Export: A portion of the iron is exported from the macrophage into the bloodstream via the iron exporter protein ferroportin.[8] The exported Fe²⁺ is then re-oxidized to Fe³⁺ by the ferroxidase ceruloplasmin and binds to transferrin, the primary iron transport protein in the blood.[9] This transferrin-bound iron is then delivered to erythroid precursor cells in the bone marrow for hemoglobin synthesis.[5]

-

Cellular Use: A small fraction of the iron is utilized by the macrophage for its own metabolic needs, such as in iron-containing enzymes.

-

Diagram of Macrophage Iron Metabolism

Caption: Metabolic fate of intracellular iron within the macrophage.

Quantitative Data

The following tables summarize key quantitative parameters related to the pharmacokinetics and cellular uptake of this compound.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Molecular Weight | 289,000 - 440,000 Da | [1] |

| Terminal Half-life | 0.85 - 1.45 hours | [3] |

| Total Clearance | 3.02 - 5.35 L/h | [2] |

| Iron Delivery to Transferrin | ~80% within 24 hours | [2] |

Table 2: In Vitro Cellular Iron Uptake in Macrophage Cell Lines

| Cell Line | Concentration (µg/mL) | Time (min) | Iron Uptake (ng Fe/mg protein) | Reference |

| THP-1 | 10 | 240 | ~150 | [10] |

| 20 | 240 | ~300 | [10] | |

| 40 | 240 | ~600 | [10] | |

| HL-60 | 10 | 240 | ~100 | [10] |

| 20 | 240 | ~200 | [10] | |

| 40 | 240 | ~400 | [10] | |

| U-937 | 10 | 240 | ~250 | [10] |

| 20 | 240 | ~500 | [10] | |

| 40 | 240 | ~1000 | [10] |

Data are approximated from graphical representations in the cited literature.

Experimental Protocols

The following provides a generalized methodology for a key experiment used to study the cellular uptake of this compound.

This protocol outlines the steps for quantifying the uptake of this compound in macrophage cell lines.

-

Diagram of Experimental Workflow

Caption: Workflow for in vitro macrophage uptake assay of this compound.

Methodology:

-

Cell Culture: Human macrophage cell lines (e.g., U-937, THP-1, HL-60) are cultured in appropriate media and conditions (e.g., RPMI-1640 with 10% FBS, 37°C, 5% CO₂).[3]

-

Cell Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere (if applicable) or stabilize.

-

Treatment: this compound solutions of varying concentrations (e.g., 10, 20, 40 µg/mL) are added to the cells.[3]

-

Incubation: The cells are incubated with the this compound for different time points (e.g., 30, 60, 120, 240 minutes) at 37°C.[3]

-

Cell Lysis: After incubation, the cells are washed multiple times with PBS to remove extracellular iron. The cells are then lysed using a suitable lysis buffer.

-

Iron Quantification: The intracellular iron content in the cell lysates is determined using a colorimetric method, such as the ferrozine assay.[3] This assay involves the reduction of Fe³⁺ to Fe²⁺, which then forms a colored complex with ferrozine, and the absorbance is measured spectrophotometrically.

-

Protein Quantification: The total protein content of the cell lysates is measured using a standard protein assay (e.g., BCA or Bradford assay).

-

Normalization: The intracellular iron concentration is normalized to the total protein content to account for variations in cell number, and the results are typically expressed as ng of iron per mg of protein.[3]

Signaling Pathways

Currently, there is limited direct evidence to suggest that this compound itself activates specific intracellular signaling pathways beyond the cellular response to increased iron levels. The primary cellular response is the regulation of iron homeostasis proteins. For instance, increased intracellular iron levels lead to the translational repression of transferrin receptor 1 (TfR1) and the translational activation of ferritin to prevent further iron uptake and to ensure safe storage, respectively. This regulation is mediated by the iron-responsive element (IRE)/iron-regulatory protein (IRP) system.

Conclusion

The cellular mechanism of action of this compound is a multi-step process orchestrated primarily by macrophages of the reticuloendothelial system. The process begins with endocytic uptake of the iron-carbohydrate complex, followed by its degradation within the acidic environment of the endolysosomes. The released iron is then transported into the cytoplasm where it is either stored in ferritin or exported to bind to transferrin for delivery to sites of erythropoiesis. This efficient mechanism ensures the bio-availability of iron for essential physiological processes while minimizing the risk of iron-related toxicity. Further research into the specific receptors and signaling pathways involved will continue to refine our understanding of this important therapeutic agent.

References

- 1. Sodium this compound complex - Wikipedia [en.wikipedia.org]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. complexgenerics.org [complexgenerics.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Criticality of Surface Characteristics of Intravenous Iron–Carbohydrate Nanoparticle Complexes: Implications for Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Macrophage Iron Signature in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iron Regulation: Macrophages in Control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of Ferric Gluconate Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis and characterization of the ferric gluconate complex, a widely used intravenous iron preparation. This document details the experimental protocols and presents key quantitative data to aid in the quality control, development, and understanding of this non-biological complex drug (NBCD).

Introduction to this compound Complex

Sodium this compound complex is a stable, macromolecular compound used for the treatment of iron deficiency anemia, particularly in patients with chronic kidney disease.[1][2] The complex consists of a polynuclear ferric oxyhydroxide core stabilized by a carbohydrate shell of gluconate.[3] Its structural complexity necessitates a multi-faceted analytical approach to ensure product quality, consistency, and safety. Spectroscopic methods are paramount in elucidating the structure of the iron core, the nature of the iron-carbohydrate linkage, and the overall stability of the complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial characterization and quantitative analysis of this compound complex. The electronic transitions within the ferric oxyhydroxide core and the ligand-to-metal charge transfer bands give rise to a characteristic absorption spectrum.

Key Quantitative Data

Broad absorbance bands are typically observed between 300 and 500 nm, which are indicative of iron-ligand peaks.[4] An absorption maximum around 350 nm is often attributed to resonance in the carboxylate anions that have reacted with the iron(II) ion, which is then oxidized to ferric iron in the complex.[5] Another absorption maximum can be observed around 200 nm, originating from π→π* and π→σ* transitions in the carboxylate anion of the gluconate molecule.[5]

| Spectroscopic Parameter | Wavelength Range (nm) | Attribution | Reference |

| Primary Absorption Maximum | ~200 | π→π* and π→σ* transitions in the carboxylate anion | [5] |

| Secondary Absorption Maximum | ~350 | Resonance in carboxylate anions complexed with iron | [5] |

| Broad Absorbance Bands | 300 - 500 | Iron-ligand charge transfer bands | [4] |

Experimental Protocol

A validated UV-Visible spectrophotometric method can be employed for the assay of iron in the this compound complex.

Instrumentation: A calibrated UV-Visible spectrophotometer with a 1 cm quartz cuvette.

Reagents:

-

Hydrochloric Acid (concentrated)

-

Deionized Water

Standard Preparation:

-

Accurately weigh and dissolve a suitable amount of a reference standard of this compound in deionized water to create a stock solution.

-

Prepare a series of calibration standards by diluting the stock solution with deionized water to achieve concentrations spanning the expected range of the sample.

Sample Preparation:

-

Dilute the this compound complex injection to a suitable concentration with deionized water. For example, an injection equivalent to 400mg of iron sucrose can be taken into a 100 ml volumetric flask, to which 15 ml of concentrated HCl is added and shaken to dissolve. The volume is then made up to 100 ml with water.[6] A further dilution may be necessary to bring the absorbance within the linear range of the instrument.[6]

Measurement:

-

Set the spectrophotometer to scan a wavelength range, for instance, from 190 to 600 nm.[5]

-

Use deionized water as a blank to zero the instrument.[5]

-

Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax), which for a similar compound, iron sucrose, has been identified at 511 nm after specific sample preparation.[6]

-

Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of iron in the sample by interpolating its absorbance on the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing the structural integrity of the this compound complex. It provides information on the functional groups present in the gluconate ligand and the nature of their interaction with the ferric iron core.

Key Quantitative Data

The FTIR spectrum of this compound shows characteristic bands corresponding to the vibrations of the gluconate molecule. Comparison with the spectrum of sodium gluconate reveals shifts and changes in intensity of certain bands upon complexation with iron, indicating the involvement of specific functional groups in the coordination.

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation | Reference |

| 3000 - 3500 (broad band) | ν(OH) | Valence vibrations of hydroxyl groups from gluconate and water | [5] |

| ~1600 | νas(COO⁻) | Asymmetric stretching of the carboxylate group | [5] |

| ~1400 | νs(COO⁻) | Symmetric stretching of the carboxylate group | [5] |

| 1300 - 1000 | ν(C-O), δ(C-OH), ν(C-C) | Strong changes in this region upon complexation with iron, indicating interaction with -OH groups. | [7] |

Experimental Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable sampling accessory, such as an Attenuated Total Reflectance (ATR) crystal.

Sample Preparation:

-

For solid samples, a small amount of the lyophilized this compound complex is finely crushed.[8]

-

The crushed sample is then placed directly onto the ATR crystal for analysis.[8] Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing the sample with dry KBr and pressing it into a transparent disk.[7]

Measurement:

-

Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Record the sample spectrum over a suitable wavenumber range, typically 4000 to 400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering insights into the structure of the gluconate ligand and its conformation upon complexation. Proton (¹H) NMR is commonly used.

Key Quantitative Data

The ¹H-NMR spectrum of this compound will show signals corresponding to the protons of the gluconate backbone. Due to the paramagnetic nature of the Fe(III) center, significant broadening and shifting of the proton signals in close proximity to the iron core are expected.

| Proton | Chemical Shift (ppm) - Approximate | Multiplicity |

| H1 - H6 of Gluconate | Broad and shifted signals | Complex multiplets |

Note: Precise chemical shifts can vary depending on the specific formulation and experimental conditions. The primary utility of NMR in this context is often for confirming the identity and integrity of the carbohydrate component.

Experimental Protocol

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).[8]

Reagents:

-

Deuterium Oxide (D₂O)

-

3-trimethylsilylpropionic acid sodium salt (TSP) or other suitable internal standard.[8]

Sample Preparation:

-

Dissolve a small amount of the this compound complex (e.g., ~5 mg) in D₂O (e.g., 1.5 mL).[8]

-

Transfer the solution to an NMR sample tube.

-

Add a small amount of the internal standard if quantitative analysis is required.

Measurement:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H-NMR spectrum using standard parameters. The spectral width should be set to encompass the expected chemical shift range (e.g., -5 to 20 ppm).[8]

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction).

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with inductively coupled plasma (ICP-MS), is a highly sensitive technique for the determination of the total iron content in this compound complex formulations.

Key Quantitative Data

ICP-MS provides precise quantification of the elemental iron concentration.

| Analyte | Method | Typical Concentration | Reference |

| Total Iron | ICP-MS | 12.5 mg/mL (elemental iron) | [4][9] |

Experimental Protocol

Instrumentation: An Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

Reagents:

-

Trace metal grade Nitric Acid (HNO₃)

-

Deionized Water

-

Iron standard solutions for calibration

Sample Preparation:

-